3-Chloro-4-fluoro-2-methoxyphenol molecular weight and formula
3-Chloro-4-fluoro-2-methoxyphenol molecular weight and formula
The following technical guide is structured as a high-level whitepaper designed for application scientists and drug discovery researchers. It prioritizes synthesis logic, structural utility, and physicochemical data over generic descriptions.
Strategic Utilization in Medicinal Chemistry & Advanced Synthesis
Part 1: Executive Summary & Core Specifications
3-Chloro-4-fluoro-2-methoxyphenol represents a highly specialized halogenated phenol scaffold used primarily as a building block in the development of small-molecule inhibitors (kinases, GPCRs) and agrochemicals. Its specific substitution pattern—combining a metabolic blocker (Fluorine at C4), a lipophilic/steric modulator (Chlorine at C3), and an electron-donating group (Methoxy at C2)—offers a unique electronic profile that modulates the pKa of the phenolic hydroxyl group and enhances binding affinity in hydrophobic pockets.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification | Notes |
| IUPAC Name | 3-Chloro-4-fluoro-2-methoxyphenol | |
| CAS Number | 1783512-32-2 | Primary identifier for this specific isomer. |
| Molecular Formula | C₇H₆ClFO₂ | |
| Molecular Weight | 176.57 g/mol | Calculated based on IUPAC atomic weights. |
| Exact Mass | 176.0040 Da | Monoisotopic mass for HRMS validation. |
| Physical State | Crystalline Solid | Typically off-white to pale yellow. |
| Predicted LogP | ~2.1 – 2.4 | Moderate lipophilicity suitable for CNS/oral drugs. |
| Predicted pKa | ~8.5 – 9.0 | Slightly more acidic than phenol (pKa 10) due to electron-withdrawing Cl/F. |
| H-Bond Donors | 1 (Phenolic OH) | Critical for H-bond interactions with residues (e.g., Asp, Glu). |
Part 2: Structural Analysis & SAR Implications
In drug design, the selection of this specific isomer is rarely accidental. It is engineered to solve specific "Structure-Activity Relationship" (SAR) bottlenecks.
The "Tri-Substituted" Advantage
-
Metabolic Stability (C4-Fluoro): The para-position (C4) of a phenol is a metabolic "hotspot" for CYP450-mediated oxidation (hydroxylation). Substituting hydrogen with Fluorine (
bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). -
Orthogonal Sterics (C3-Chloro): The Chlorine atom at C3 provides a "steric handle" that can twist the phenyl ring relative to the rest of the molecule (atropisomerism potential) or fill hydrophobic pockets (S3/S4 subsites) in enzyme active sites.
-
Electronic Modulation (C2-Methoxy): The methoxy group acts as a weak electron donor by resonance but an electron withdrawer by induction. Its position ortho to the hydroxyl group creates an intramolecular hydrogen bond, potentially shielding the proton and increasing membrane permeability.
Figure 1: Functional decomposition of the molecule in a medicinal chemistry context.
Part 3: Synthesis & Manufacturing Protocols
Direct halogenation of 2-methoxyphenol (Guaiacol) is not recommended for this specific isomer due to regioselectivity issues. Guaiacol directs electrophiles primarily to the para (4) and ortho (6) positions. Obtaining the 3-chloro substituent specifically requires a directed approach, often via an aniline intermediate.
Recommended Route: The Diazonium Hydrolysis Pathway
This protocol ensures high regiochemical fidelity by establishing the substitution pattern on the aniline precursor before converting the amine to the phenol.
Precursor: 3-Chloro-4-fluoro-2-methoxyaniline (CAS 2092616-77-6).
Step-by-Step Methodology
-
Diazotization (Generation of Diazonium Salt)
-
Reagents: 3-Chloro-4-fluoro-2-methoxyaniline (1.0 eq), Sodium Nitrite (
, 1.1 eq), Sulfuric Acid ( , 2.5 M). -
Protocol:
-
Dissolve the aniline in dilute
and cool to 0–5°C in an ice bath. -
Add aqueous
dropwise, maintaining temperature < 5°C to prevent decomposition. -
Stir for 30 minutes. Verify excess nitrous acid with starch-iodide paper (turns blue).
-
Critical Check: Destroy excess nitrous acid with a small amount of Urea if necessary to prevent side reactions.
-
-
-
Hydrolysis (Sandmeyer-type Hydroxylation)
-
Reagents: Water (
), Copper(II) Sulfate ( , cat. - optional but enhances yield). -
Protocol:
-
Add the cold diazonium salt solution dropwise into a boiling solution of dilute
(10–15%). -
Observation: Evolution of Nitrogen gas (
) indicates reaction progress. -
Reflux for 30–60 minutes until gas evolution ceases.
-
-
-
Isolation & Purification
-
Extraction: Cool reaction mixture and extract with Ethyl Acetate (3x).
-
Wash: Wash organic layer with Brine.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes).
-
Figure 2: Regioselective synthesis pathway via aniline precursor.
Part 4: Handling & Safety (MSDS Highlights)
As a halogenated phenol, this compound requires strict adherence to safety protocols.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H302: Harmful if swallowed (typical for chlorophenols).
-
H411: Toxic to aquatic life with long-lasting effects.
-
-
Storage:
-
Store at 2–8°C (Refrigerated). Phenols are prone to oxidation (turning pink/brown) upon exposure to air and light.
-
Keep under inert atmosphere (Nitrogen/Argon) for long-term storage.
-
-
Disposal:
-
Must be disposed of as halogenated organic waste. Do not mix with non-halogenated solvents as this complicates incineration.
-
Part 5: References
-
Sigma-Aldrich. 3-Chloro-4-fluoro-2-methoxyphenol Product Sheet (CAS 1783512-32-2). Retrieved from
-
PubChem. Compound Summary: 3-Chloro-4-fluoroaniline (Structural Analog & Precursor Data). National Library of Medicine. Retrieved from
-
BenchChem. Technical Guide: 3-Chloro-4-fluoroaniline Synthesis and Applications. Retrieved from
-
Ishihara, Y. (2024).[1] Roles of the Chloro and Methoxy Groups in Drug Discovery.[1][2] Drug Hunter.[1] Retrieved from
-
ChemScene. Product Analysis: 3-Chloro-5-fluoro-4-methoxyphenol (Isomer Comparison). Retrieved from
